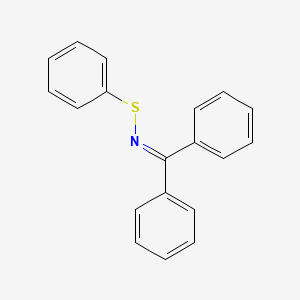

diphenylmethanone S-phenylthioxime

説明

Diphenylmethanone S-phenylthioxime (IUPAC: N-[(diphenylmethylene)sulfanyl]-aniline) is a sulfur-containing derivative of benzophenone. It belongs to the thioxime class, where the oxygen atom in the oxime group (-N-OH) is replaced by sulfur, forming an -N=S- moiety. The compound features a bulky S-phenyl substituent, distinguishing it from simpler thioximes. Its molecular formula is C₁₉H₁₅NS (inferred), with a molecular weight of ~289.4 g/mol (calculated).

Thioximes are of interest in coordination chemistry due to sulfur’s soft Lewis basicity, enabling interactions with transition metals like palladium or platinum. Applications may include catalysis, polymer stabilization, or pharmaceutical intermediates, though specific data for this compound remains scarce.

特性

分子式 |

C19H15NS |

|---|---|

分子量 |

289.4 g/mol |

IUPAC名 |

1,1-diphenyl-N-phenylsulfanylmethanimine |

InChI |

InChI=1S/C19H15NS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-21-18-14-8-3-9-15-18/h1-15H |

InChIキー |

KBFZHIMKHLSKFO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=NSC2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

ジフェニルメタノン S-フェニルチオキシムは、次のようなさまざまな化学反応を起こします。

酸化: チオキシム基は酸化されてスルホキシドまたはスルホンを生成することができます。

還元: この化合物は還元されて対応するアミンまたはチオールを生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: アミンとチオール。

化学反応の分析

Types of Reactions

Diphenylmethanone S-phenylthioxime undergoes various chemical reactions, including:

Oxidation: The thioxime group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Halogenated or nitrated derivatives of diphenylmethanone S-phenylthioxime.

科学的研究の応用

ジフェニルメタノン S-フェニルチオキシムは、科学研究において、いくつかの用途があります。

化学: 有機合成における試薬として、および他の複雑な分子の合成の前駆体として使用されます。

生物学: 抗菌性や抗癌性など、その潜在的な生物活性を調査しています。

医学: 薬剤開発における潜在的な使用と薬理学的薬剤としての使用について検討されています。

作用機序

ジフェニルメタノン S-フェニルチオキシムの作用機序には、特定の分子標的と経路との相互作用が含まれます。チオキシム基は、タンパク質や酵素の求核部位と共有結合を形成し、その活性を阻害する可能性があります。 この相互作用は、抗菌性や抗癌性などのさまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

Diphenylmethanone Oxime

Diphenylmethanone oxime (C₁₃H₁₁NO, MW 197.23 g/mol) is the oxygen analog of the target compound. Key differences arise from the substitution of sulfur with oxygen and the absence of the S-phenyl group:

Key Findings :

- Sulfur’s lower electronegativity may enhance electron density at the nitrogen, altering ligand-metal bond strengths in coordination complexes.

Other Structural Analogs

Benzophenone (Diphenylmethanone)

The parent compound, benzophenone (C₁₃H₁₀O), lacks functional groups like oxime or thioxime. Its primary applications include UV absorption in plastics and fragrances. Unlike its derivatives, it cannot act as a ligand but serves as a precursor in synthesizing oximes and thioximes.

Diphenylamine Derivatives (e.g., Tofenamic Acid)

Diphenylamine analogs (e.g., tofenamic acid) feature a central nitrogen atom bridging two phenyl groups, unlike the ketone-based structure of diphenylmethanone derivatives . These compounds are primarily pharmaceutical agents (e.g., nonsteroidal anti-inflammatory drugs), highlighting the impact of core structure on biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。